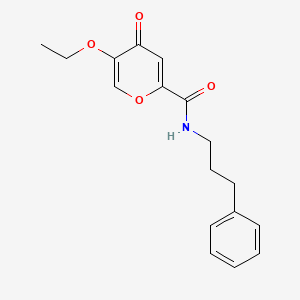

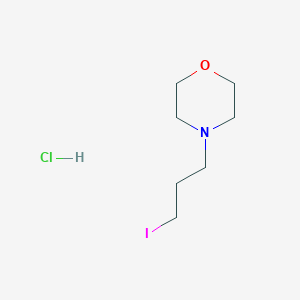

![molecular formula C15H20N2O6S B2778423 Methyl 2-{[2-(acetylamino)-4-(methylsulfonyl)butanoyl]amino}benzoate CAS No. 1034806-51-3](/img/structure/B2778423.png)

Methyl 2-{[2-(acetylamino)-4-(methylsulfonyl)butanoyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-{[2-(acetylamino)-4-(methylsulfonyl)butanoyl]amino}benzoate” is a complex organic compound. It is an ester, which are neutral compounds formed from acids . The compound contains several functional groups including an acetyl group, a sulfonyl group, and a benzoate group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acetyl group could be introduced through a reaction with acyl chlorides . The sulfonyl group might be introduced through a reaction with a suitable sulfonyl chloride. The benzoate group would likely be introduced through a reaction with benzoic acid or a derivative thereof .Chemical Reactions Analysis

Esters, such as this compound, typically undergo reactions such as hydrolysis, which is the splitting of the ester with water . This reaction is catalyzed by either an acid or a base and results in the formation of a carboxylic acid and an alcohol . Other reactions could include reactions with amines to produce an N-substituted amide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl group could make the compound more polar and increase its solubility in polar solvents. The presence of the ester group could make the compound susceptible to hydrolysis .Applications De Recherche Scientifique

Synthesis of Heterocyclic Systems

- Reagent for Preparing Heterocyclic Compounds : This compound has been used as a reagent in the preparation of various heterocyclic systems. For instance, it has been utilized in the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones (Selič, Grdadolnik, & Stanovnik, 1997).

- Versatile Synthons for Polysubstituted Heterocyclic Systems : It also serves as a versatile synthon for the preparation of polyfunctional heterocyclic systems, such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Process Optimization and Chemical Properties

- Process Optimization in Synthesis : Research includes optimizing the process for synthesizing related compounds, like Methyl 2-methoxy-5-aminosulfonyl benzoate, which is an intermediate in pharmaceutical manufacturing (Xu, Guo, Li, & Liu, 2018).

- Analysis of Molecular Structure : Studies have also focused on understanding the molecular structure of related compounds, such as Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, providing insights into their chemical properties and potential applications (Kimura & Hourai, 2005).

Novel Compound Synthesis

- Preparation of N-10-methyl-4-thiofolic acid : This compound has also been used in the synthesis of N-10-methyl-4-thiofolic acid and related compounds, which are explored for their potential as inhibitors in biochemical processes (Elliott, Temple, Frye, & Montgomery, 1975).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. If it were used as a reactant in a chemical reaction, its mechanism of action would be determined by the specific reaction conditions and the other reactants present. For example, in an acidic hydrolysis reaction, the ester bond would be split by water, with the H of water joining to the oxygen atom in the OR part of the original ester, and the OH of water joining to the carbonyl carbon atom .

Safety and Hazards

As with any chemical compound, handling “Methyl 2-{[2-(acetylamino)-4-(methylsulfonyl)butanoyl]amino}benzoate” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and avoiding inhalation or skin contact . The compound could also pose environmental hazards if not disposed of properly.

Propriétés

IUPAC Name |

methyl 2-[(2-acetamido-4-methylsulfonylbutanoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S/c1-10(18)16-13(8-9-24(3,21)22)14(19)17-12-7-5-4-6-11(12)15(20)23-2/h4-7,13H,8-9H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPSXGZLIOMLQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[2-(acetylamino)-4-(methylsulfonyl)butanoyl]amino}benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2778344.png)

![2-(4-chlorophenyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2778345.png)

![5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778352.png)

![4-chloro-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2778358.png)

![6,8-Dioxa-7lambda6-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B2778360.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2778361.png)

![1-(4-chlorophenyl)-5-({[(3-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2778362.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2778363.png)